5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide
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Overview
Description
5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of brominated aromatic amides It is characterized by the presence of two bromine atoms, one attached to the benzamide moiety and the other to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide typically involves the following steps:
Bromination of 2-hydroxybenzamide: The starting material, 2-hydroxybenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-hydroxybenzamide.
Coupling with 5-bromopyridin-2-amine: The brominated benzamide is then coupled with 5-bromopyridin-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to modify the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the aromatic rings and hydroxyl group.
Scientific Research Applications
5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be utilized in the design of novel materials with specific electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the pyridine ring, making it less versatile in coupling reactions.
5-Bromopyridin-2-amine: Lacks the benzamide moiety, limiting its applications in medicinal chemistry.
2-Hydroxybenzamide: Does not contain bromine atoms, reducing its reactivity in substitution reactions.
Uniqueness
5-Bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide is unique due to the presence of both bromine atoms and the combination of benzamide and pyridine moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
CAS No. |
783371-29-9 |
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Molecular Formula |
C12H8Br2N2O2 |
Molecular Weight |
372.01 g/mol |
IUPAC Name |
5-bromo-N-(5-bromopyridin-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H8Br2N2O2/c13-7-1-3-10(17)9(5-7)12(18)16-11-4-2-8(14)6-15-11/h1-6,17H,(H,15,16,18) |
InChI Key |
CNGQWTJZVUSTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
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